molecular formula C14H20ClNO5S B4001580 2-({4-[(4-chlorophenyl)thio]butyl}amino)ethanol ethanedioate (salt)

2-({4-[(4-chlorophenyl)thio]butyl}amino)ethanol ethanedioate (salt)

Cat. No.: B4001580
M. Wt: 349.8 g/mol
InChI Key: CHCKHNWOHQMLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(4-chlorophenyl)thio]butyl}amino)ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C14H20ClNO5S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({4-[(4-chlorophenyl)thio]butyl}amino)ethanol ethanedioate (salt) is 349.0750716 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({4-[(4-chlorophenyl)thio]butyl}amino)ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-[(4-chlorophenyl)thio]butyl}amino)ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Chlorinated Solvent Research

Research into chlorinated solvents, such as chlorophenyl derivatives, has shown a broad range of potential adverse health effects due to occupational exposure. These effects include toxicity to the central nervous system, reproductive issues, liver and kidney damage, and carcinogenicity. Despite these hazards, chlorinated solvents continue to be used extensively in various industries. The need for safer handling practices and alternative solvents is evident to mitigate health risks associated with these chemicals (Ruder, 2006).

Biofuel and Alternative Energy Sources

The search for alternative energy sources has led to the exploration of longer-chain alcohols, such as butanol, as potential biofuels. These substances offer several advantages over traditional fuels, including better physical and thermodynamic properties. The development of butanol as a biofuel is seen as promising due to advancements in production technologies and its effectiveness in internal combustion engines. This research highlights the potential of chlorophenyl derivatives in the development of sustainable energy solutions (Veza, Said, & Latiff, 2020).

Synthetic and Structural Chemistry

The synthesis of novel compounds, including those with chlorophenyl groups, contributes significantly to the field of chemistry. Studies on the reactions of chloral with substituted anilines have led to the formation of unique compounds with potential applications in materials science and pharmaceuticals. Such research underscores the importance of chlorophenyl derivatives in advancing synthetic and structural chemistry (Issac & Tierney, 1996).

Environmental Impact and Aquatic Toxicology

The environmental impact of chlorophenols and similar compounds has been a concern, particularly in relation to aquatic ecosystems. Chlorophenols can exert moderate to considerable toxic effects on both mammalian and aquatic life. Research in this area emphasizes the need for understanding the behavior of such compounds in the environment to develop strategies for minimizing their adverse effects (Krijgsheld & Gen, 1986).

Endocrine Disruption and Toxicity

The potential for chlorophenyl derivatives, such as DDT and DDE, to act as endocrine disruptors has been documented. These compounds can bioaccumulate and impact reproductive and immune systems in humans and wildlife. Understanding their mechanisms of action, including effects on mitochondrial function, is critical for assessing their full environmental and health impacts (Burgos-Aceves et al., 2021).

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfanylbutylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNOS.C2H2O4/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15;3-1(4)2(5)6/h3-6,14-15H,1-2,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCKHNWOHQMLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCCNCCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.